molecular formula C14H11IN2O2 B325976 N'-benzoyl-3-iodobenzohydrazide

N'-benzoyl-3-iodobenzohydrazide

Cat. No.: B325976
M. Wt: 366.15 g/mol
InChI Key: GZMFDUYTRMZWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Benzoyl-3-iodobenzohydrazide is a benzohydrazide derivative characterized by a benzoyl group (C₆H₅CO-) attached to the hydrazide nitrogen and a 3-iodo substituent on the benzohydrazide core. This compound belongs to a broader class of hydrazide analogs, which are synthesized via condensation reactions between substituted benzohydrazides and aldehydes or acyl chlorides . Such derivatives are often explored for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, owing to their versatile hydrogen-bonding and π-conjugated systems .

Properties

Molecular Formula

C14H11IN2O2

Molecular Weight

366.15 g/mol

IUPAC Name

N//'-benzoyl-3-iodobenzohydrazide

InChI

InChI=1S/C14H11IN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19)

InChI Key

GZMFDUYTRMZWEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzohydrazide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a structured comparison of N'-benzoyl-3-iodobenzohydrazide with key analogs:

Substituent Effects on Bioactivity

  • (E)-N'-Benzylidene-benzohydrazide (3a-o) : These analogs feature a benzylidene group (C₆H₅CH=) instead of benzoyl. Studies show that benzylidene derivatives display strong antimicrobial activity, with substituents like nitro or methoxy enhancing potency. For example, 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1) exhibits dual nitro groups that increase electron-withdrawing effects, improving redox activity . In contrast, the iodine atom in this compound may favor halogen bonding in target binding .
  • However, the absence of a benzoyl group reduces steric hindrance, possibly altering receptor interactions .

Halogen-Substituted Analogs

  • 3-Bromo-N'-(4-methoxybenzylidene)benzohydrazide : Bromine’s smaller atomic radius compared to iodine reduces steric effects but weakens halogen bonding. This compound’s methoxy group enhances electron-donating properties, contrasting with the electron-withdrawing iodine in this compound .
  • 2-Iodo-N'-(3-iodobenzoyl)benzohydrazide (PubChem CID 4236537): This di-iodo analog has higher molecular weight (C₁₄H₁₀I₂N₂O₂) and lipophilicity than the mono-iodo compound.

Electron-Withdrawing vs. Electron-Donating Groups

  • N'-[(2-Fluorophenyl)sulfonyl]-3-iodobenzohydrazide : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, increasing acidity of the hydrazide NH proton. This contrasts with the benzoyl group’s moderate electron-withdrawing effect, which balances stability and reactivity .
  • 3,4,5-Trimethoxybenzohydrazide Derivatives : Methoxy groups enhance electron donation, improving interactions with electron-deficient biological targets. For instance, (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide forms intramolecular hydrogen bonds, stabilizing its conformation in crystal structures .

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Benzohydrazides

Compound Name Molecular Formula Substituents Melting Point (°C) Notable Properties
This compound C₁₄H₁₁IN₂O₂ Benzoyl, 3-Iodo Not reported Halogen bonding potential
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide C₁₄H₁₀N₄O₅ Dual nitro, benzylidene Not reported Enhanced redox activity
N'-(3,4-Dihydroxybenzylidene)-3-iodobenzohydrazide C₁₄H₁₁IN₂O₃ Dihydroxy, 3-Iodo Not reported High solubility via H-bonding
2-Iodo-N'-(3-iodobenzoyl)benzohydrazide C₁₄H₁₀I₂N₂O₂ Dual iodo, benzoyl Not reported Radiolabeling candidate

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